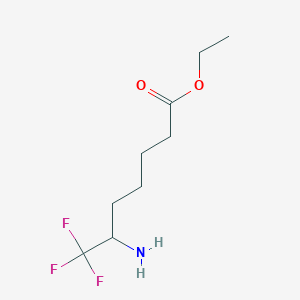

Ethyl 6-amino-7,7,7-trifluoroheptanoate

Description

Properties

IUPAC Name |

ethyl 6-amino-7,7,7-trifluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2/c1-2-15-8(14)6-4-3-5-7(13)9(10,11)12/h7H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDIWFTBYWTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 6-amino-7,7,7-trifluoroheptanoate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethyl heptanoate and trifluoroacetic acid.

Reaction Conditions: The reaction involves the introduction of an amino group and a trifluoromethyl group under controlled conditions. Common reagents include hydrazine hydrate and trifluoroacetic anhydride.

Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 6-amino-7,7,7-trifluoroheptanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve specific solvents and temperatures to achieve the desired products.

Scientific Research Applications

Ethyl 6-amino-7,7,7-trifluoroheptanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-7,7,7-trifluoroheptanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, leading to modulation of their activities.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-amino-7,7,7-trifluoroheptanoate can be compared with other similar compounds:

Similar Compounds: Compounds such as Ethyl 6-amino-7,7,7-trifluorohexanoate and Ethyl 6-amino-7,7,7-trifluorooctanoate share similar structures but differ in the length of the carbon chain.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 6-amino-7,7,7-trifluoroheptanoate, and how can experimental conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogous fluorinated esters (e.g., mthis compound hydrochloride) are prepared using THF as a solvent and triethylamine (Et₃N) to neutralize HCl byproducts during amination . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical steps . Adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (room temp vs. reflux) can optimize yields.

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹⁹F NMR in deuterated chloroform (CDCl₃) to confirm the ethyl ester moiety, trifluoromethyl groups, and amino proton environments.

- IR spectroscopy to identify carbonyl (C=O, ~1740 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

- Mass spectrometry (HRMS) for molecular ion verification. Structural analogs in building block catalogs (e.g., EN300-170593) provide reference data .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Fluorinated esters are sensitive to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DMF). Stability tests via periodic NMR analysis under accelerated degradation conditions (e.g., 40°C/75% humidity) can assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated amino esters?

- Methodological Answer : Discrepancies often arise from steric hindrance at the amino group or competing side reactions (e.g., over-alkylation). Systematic studies using design of experiments (DoE) can isolate variables:

- Vary solvent polarity (DMF vs. THF) and base strength (Et₃N vs. DBU).

- Monitor intermediates via LC-MS to identify byproducts.

- Cross-reference synthetic protocols from analogous compounds, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, which employs controlled amination conditions .

Q. What advanced analytical techniques are suitable for studying the compound’s enantiomeric purity?

- Methodological Answer : For chiral resolution:

- Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.

- Circular Dichroism (CD) to correlate optical activity with enantiomeric excess (ee).

- ²H/¹⁹F NMR in chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomers .

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the -CF₃ group. Compare with experimental data (e.g., Hammett substituent constants) to validate computational predictions. Studies on similar trifluoromethylated bicyclic compounds highlight hyperconjugative stabilization of the amino group .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may stem from impurities or hydration states. Conduct:

- Karl Fischer titration to quantify water content.

- DSC/TGA to assess thermal stability and phase transitions.

- Solubility parameter calculations (Hansen parameters) using group contribution methods .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.